LM22B-10

Neuronal survival Neuroprotection TrkB/TrkC signaling

LM22B-10 is the definitive tool for researchers requiring simultaneous, balanced TrkB/TrkC co-activation—a functional profile unattainable with BDNF, NT-3, or selective agonists like 7,8-DHF. This BBB-permeant small molecule promotes robust neurite outgrowth in inhibitory glycoprotein environments where native neurotrophins fail, making it indispensable for SCI, TBI, and neurodegeneration models. With systemic bioavailability at low doses (0.5 mg/kg i.p.) and validated efficacy in Huntington's disease mouse models, LM22B-10 replaces cumbersome protein-based neurotrophins for chronic in vivo studies. Choose LM22B-10 when your research demands dual-pathway engagement without the pharmacokinetic limitations of protein ligands.

Molecular Formula C27H33ClN2O4
Molecular Weight 485.0 g/mol
Cat. No. B1674962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLM22B-10
SynonymsLM22B-10;  LM22B 10;  LM22B10;  LM 22B10;  LM-22B10;  LM22B10; 
Molecular FormulaC27H33ClN2O4
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO
InChIInChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2
InChIKeyQCXQLSGBOUUVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LM22B-10: A Dual TrkB/TrkC Neurotrophin Receptor Co-Activator for Neurodegenerative Research Applications


LM22B-10 is a small-molecule, blood-brain barrier (BBB) permeant co-activator of the tropomyosin-receptor kinase B (TrkB) and TrkC neurotrophin receptors, developed for research into neurodegenerative diseases and neuronal survival [1]. Unlike protein-based neurotrophins such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), LM22B-10 simultaneously engages both TrkB and TrkC pathways, promoting downstream AKT and ERK signaling in vitro and in vivo .

Why LM22B-10 Cannot Be Simply Replaced with Native Neurotrophins or Selective TrkB Agonists


LM22B-10 is not interchangeable with native neurotrophins like BDNF or NT-3, nor with selective TrkB agonists such as 7,8-dihydroxyflavone (7,8-DHF) or LM22A-4. Its key differentiator is the simultaneous, balanced co-activation of both TrkB and TrkC receptors, which yields functional outcomes that surpass those of BDNF and NT-3 alone or in combination [1]. Furthermore, its ability to promote robust neurite outgrowth in inhibitory glycoprotein environments, a feat not achieved by BDNF or NT-3, highlights a distinct signaling mechanism that cannot be replicated by simply substituting with other Trk agonists .

Quantitative Differentiation of LM22B-10 Against Key Comparators in Neurotrophic Assays


Superior Neuronal Survival Compared to Native Neurotrophins BDNF and NT-3

LM22B-10 increased hippocampal neuron survival beyond the maximal levels achievable with the native neurotrophins BDNF and NT-3. In primary mouse embryonic hippocampal neurons, LM22B-10 increased survival by 53 ± 7.2% above the maximum response induced by 0.7 nM BDNF, and by 91 ± 8.6% above the maximum response induced by 0.7 nM NT-3 .

Neuronal survival Neuroprotection TrkB/TrkC signaling

Accelerated Neurite Outgrowth and Functional Resistance to Inhibitory Glycoproteins

LM22B-10 significantly accelerated neurite outgrowth compared to BDNF and NT-3. At 1000 nM, LM22B-10 increased average neurite length by approximately 40 μm, whereas BDNF and NT-3 alone or in combination failed to support substantial early neurite outgrowth in the presence of inhibitory glycoproteins . Notably, LM22B-10 promoted neurite outgrowth in inhibitory environments, a function not observed with BDNF or NT-3 .

Neurite outgrowth Axon regeneration CNS injury

Balanced Dual TrkB/TrkC Agonism: A Unique Receptor Activation Profile

LM22B-10 is a co-activator of both TrkB and TrkC, distinguishing it from selective TrkB agonists like LM22A-4 and 7,8-dihydroxyflavone (7,8-DHF). In NIH3T3 cells, LM22B-10 activates both TrkB and TrkC, while LM22A-4 is a TrkB-specific partial agonist, and 7,8-DHF is a potent and selective TrkB agonist (Kd ≈ 320 nM) . LM22B-10 binds to TrkB-Fc and TrkC-Fc in a dose-dependent manner (250-2000 nM) but does not bind TrkA-Fc or p75NTR-Fc .

TrkB agonist TrkC agonist Receptor selectivity

Blood-Brain Barrier Penetration and In Vivo Target Engagement at Low Doses

LM22B-10 is BBB-permeant and achieves target engagement in the CNS at low doses. In C57BL/6J mice, intraperitoneal administration of 0.5 mg/kg LM22B-10 stimulated TrkB, TrkC, AKT, and ERK phosphorylation, with enhanced phosphorylation at TrkBY817 and TrkCY820 observed at 50 mg/kg i.p. . Intranasal delivery of 5 mg/kg LM22B-10 also induces TrkB and TrkC phosphorylation and downstream signaling in the brain . In contrast, native neurotrophins like BDNF do not cross the BBB, limiting their utility for systemic administration.

BBB penetration In vivo pharmacology CNS drug delivery

Recommended Research Applications of LM22B-10 Based on Quantitative Differentiation


Investigating TrkB/TrkC Co-Activation in Neurodegeneration Models

LM22B-10's unique dual agonism makes it the tool of choice for dissecting the synergistic roles of TrkB and TrkC signaling in neurodegenerative diseases. Studies in Huntington's disease (HD) mouse models (R6/2 and Q140) have shown that LM22B-10 delivered via concomitant intranasal-intraperitoneal administration ameliorates striatal neuropathology and motor deficits [1]. This application leverages the compound's balanced receptor activation, which cannot be achieved with TrkB-selective agents like LM22A-4 or 7,8-DHF .

Promoting Axon Regeneration in CNS Injury Models

The ability of LM22B-10 to promote neurite outgrowth in inhibitory glycoprotein environments is a distinguishing feature [1]. This property makes it uniquely suited for studies of spinal cord injury (SCI) and traumatic brain injury (TBI), where inhibitory molecules impede regeneration. In a mouse model of SCI, LM22B-10 treatment (5 mg/kg/day, 2-week osmotic pump) normalized voiding function and decreased TrkB expression at the injury site .

Replacing BDNF in In Vivo Studies Requiring Systemic or CNS Delivery

LM22B-10 circumvents the poor pharmacokinetic properties and BBB impermeability of native neurotrophins like BDNF. It can be administered systemically (i.p.) or intranasally to achieve CNS target engagement at low doses (0.5 mg/kg i.p. or 5 mg/kg IN) [1]. This makes LM22B-10 a practical alternative for chronic in vivo studies of Alzheimer's disease, where sustained neurotrophic support is needed, as demonstrated by its derivative PTX-BD10-2 in APPL/S mice [2].

Studying Non-Classical Neurotrophic Signaling and p75NTR Interactions

LM22B-10 exhibits differential interactions with the p75 neurotrophin receptor (p75NTR) and requires the Trk extracellular domain for activity, suggesting it induces distinct signaling patterns not fully recapitulated by native neurotrophins [1]. This makes LM22B-10 a valuable probe for investigating alternative neurotrophic signaling mechanisms and the interplay between Trk and p75NTR pathways, which are relevant to neuronal survival and apoptosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for LM22B-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.